molecular formula C8H7BrO3 B079518 2-Bromo-4-methoxybenzoic acid CAS No. 74317-85-4

2-Bromo-4-methoxybenzoic acid

Cat. No. B079518
CAS RN: 74317-85-4
M. Wt: 231.04 g/mol
InChI Key: SEJVMKLJNIKFAF-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzoic acid is a compound of interest in various chemical and pharmaceutical research areas due to its unique structure and potential as an intermediate in the synthesis of more complex molecules. Its synthesis, molecular structure, chemical reactions, physical and chemical properties have been subjects of study, aiming to understand and utilize its potential in chemical synthesis and other applications.

Synthesis Analysis

The synthesis of 2-Bromo-4-methoxybenzoic acid and its derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, and methoxylation. One approach detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene with an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). Another study described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid, showcasing the versatility of synthetic approaches for derivatives of 2-Bromo-4-methoxybenzoic acid (Wang Yu, 2008).

Molecular Structure Analysis

Research into the molecular structure of 2-Bromo-4-methoxybenzoic acid derivatives reveals insights into their crystalline forms and interactions. A study highlighted the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, demonstrating the structural significance of methoxy groups in halogen bonding (Pablo A. Raffo et al., 2016).

Chemical Reactions and Properties

2-Bromo-4-methoxybenzoic acid participates in various chemical reactions, indicating its reactive nature and potential utility in synthesizing complex organic molecules. Studies have explored its reactions, such as nucleophilic substitution and the impact of different substituents on its reactivity (S. Mataka* et al., 1992).

Physical Properties Analysis

The physical properties of 2-Bromo-4-methoxybenzoic acid and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. These properties are essential for designing synthesis and purification processes.

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-methoxybenzoic acid, including its acidity, reactivity towards different reagents, and participation in the formation of complexes, are significant for its applications in synthesis and materials science. Lanthanide complexes with 2-bromo-5-methoxybenzoic acid have been studied for their crystal structures, thermodynamic properties, and luminescence behaviors, showcasing the compound's versatility in forming complex structures with potential applications in materials science (Xiao-Hui Wu et al., 2018).

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Bromo-4-methoxybenzoic acid is used in the synthesis of complex chemical compounds. For instance, it is an intermediate in the synthesis of methyl 4-bromo-2-methoxybenzoate, which is produced via a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification (Chen, 2008).
    • It also serves as a substrate in the synthesis of derivatives like 2-bromo-3-hydroxybenzoate, which further demonstrates its utility in complex chemical syntheses (Shinohara et al., 2014).
  • Biological and Pharmaceutical Applications :

    • In the field of pharmacology, 2-Bromo-4-methoxybenzoic acid-related compounds have been studied for their antibacterial properties. For instance, hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, which are structurally related, have shown promising antibacterial activity against Bacillus spp. (Popiołek & Biernasiuk, 2016).
  • Isolation from Natural Sources :

    • Bromophenol derivatives, including compounds structurally similar to 2-Bromo-4-methoxybenzoic acid, have been isolated from the red alga Rhodomela confervoides. These compounds were subjected to structural analysis, though they were found inactive against certain human cancer cell lines and microorganisms (Zhao et al., 2004).
  • Materials Science :

    • In materials science, 2-Bromo-4-methoxybenzoic acid and its derivatives find applications in the synthesis of complex organic molecules and materials. For instance, its role in the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one highlights its utility in developing new materials and compounds (Du & Wu, 2020).

properties

IUPAC Name

2-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJVMKLJNIKFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560869
Record name 2-Bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxybenzoic acid

CAS RN

74317-85-4
Record name 2-Bromo-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrobenzoic acid (3 g, 12.2 mmol) was reacted with sodium methoxide (6 g, 111 mmol) in dry DMSO (250 mL) at 80° C. After completion of reaction mixture was poured over crushed ice, acidified with 1:1 HCl and extracted with EtOAc (3×150 mL). The organic layer was concentrated to obtain the title compound.
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3 g
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6 g
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250 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Br2 (8.5 mL, 165.89 mmol) is added dropwise to 20% NaOH (97 mL) at 0-10° C. in a 15-min period. The resulting solution is warmed to room temperature before 1-(2-bromo-4-methoxyphenyl)ethanone (2) (9.50 g, 41.47 mmol) is added. The mixture is stirred at 36° C. for 29 h and at room temperature for 17 h, diluted with 0.5 M NaHSO3 (25 mL), and extracted with ether (100 mL and 70 mL). The aqueous layer is acidified with conc. HCl (30 mL) to give 6.56 g (68%) of 3 as a white solid, mp 195-197° C. IR 2997, 1686, 1596, 1290 cm−1; 1H NMR (CDCl3) δ 3.80 (s, 3H, CH3O), 6.83 (dd, J=7.2, 2.0 Hz, 1H, 5-PhH), 7.15 (d, J=2.0 Hz, 1H, 3PhrH), 7.90 ppm (d, J=7.2 Hz, 1H, 6-PhH).
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Quantity
8.5 mL
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reactant
Reaction Step One
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Quantity
97 mL
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9.5 g
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reactant
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25 mL
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Yield
68%

Synthesis routes and methods III

Procedure details

In an ice bath, bromine (2.8 mL, 35.1 mmol) is slowly added dropwise into an aqueous NaOH (4.5 g, 111.4 mmol) solution (10 mL) and stirred for 10 mins. Then 2-bromo-4-methoxy benzophenone (2.1 g, 9.2 mmol) is added dropwise into the reaction, and stirred for 15 hrs at the temperature. After completion of the reaction, aqueous sodium sulfite is added to eliminate the unreacted sodium hypobromite. The resultant mixture is extracted with ethyl acetate to isolate neutral compound. The aqueous phase is then acidified with 6N HCl in an ice bath to give large quantities of white solid. The resultant is filtered under vacuum to give white solid (IV) (2.0 g, 95%).
Quantity
2.8 mL
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reactant
Reaction Step One
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Quantity
4.5 g
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reactant
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[Compound]
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solution
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10 mL
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solvent
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2.1 g
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Yield
95%

Synthesis routes and methods IV

Procedure details

Bromine is added into aqueous sodium hydroxide, and then 2-bromo-4-methoxy benzophenone is added to give 2-bromo-4-methoxy benzoic acid (IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-methoxybenzoic acid
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2-Bromo-4-methoxybenzoic acid
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2-Bromo-4-methoxybenzoic acid
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2-Bromo-4-methoxybenzoic acid
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2-Bromo-4-methoxybenzoic acid
Reactant of Route 6
2-Bromo-4-methoxybenzoic acid

Citations

For This Compound
42
Citations
DM Piatak, G Flynn, K Yim… - The Journal of Organic …, 1977 - ACS Publications
… The decarboxylation of 4-bromo-2,6-dimethoxybenzoic acid during its demethylation coupled with the previous3 conversion of 2-bromo-4-methoxybenzoic acid to 3-bromophenol tends …
Number of citations: 0 pubs.acs.org
T Kametani, K Yamaki, T Terui - Journal of Heterocyclic …, 1973 - Wiley Online Library
(±)‐N‐Norgalanthamine (la) and (±)‐N‐norlycoramine (Ib) was synthesized through the phenolie oxidation of N‐(4‐hydroxyphenethyl)‐2‐bromo‐5‐hydroxy‐4‐methoxybenzamide (lIb). …
Number of citations: 0 onlinelibrary.wiley.com
C Liu, L Song, L Van Meervelt, EV Van der Eycken - Molecular Catalysis, 2021 - Elsevier
… 1v was obtained from 2-bromo-4-methoxybenzoic acid (Sigma-Aldrich, 98%) as a white solid (64%). 1w was obtained from 2-bromo-5-methylbenzoic acid (Sigma-Aldrich, 97%) as a …
Number of citations: 0 www.sciencedirect.com
S Xiang, S Cai, J Zeng, XW Liu - Organic Letters, 2011 - ACS Publications
… to test the reaction with other benzoic acid derivatives such as 2,3-dimethoxybenzoic acid, 2-bromo-4,5-dimethoxybenzoic acid, 2-naphthoic acid, 2-bromo-4-methoxybenzoic acid, 3,5-…
Number of citations: 0 pubs.acs.org
A Joshi-Pangu, F Lévesque, HG Roth… - The Journal of …, 2016 - ACS Publications
… In a 500 mL three-neck round-bottom flask was placed a mixture of 3-methoxyaniline (12.78 g, 104 mmol), 2-bromo-4-methoxybenzoic acid (17 g, 73.6 mmol), anhydrous K 2 CO 3 (…
Number of citations: 0 pubs.acs.org
T Kametani, K Yamaki, H Yagi… - Journal of the Chemical …, 1969 - pubs.rsc.org
Oxidation of 2-bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide (VIII) with ferricyanide afforded the narwedine-type enone (X) in an excellent yield (40%). …
Number of citations: 0 pubs.rsc.org
H Wei, YJ Zhang, F Wang, W Zhang - Tetrahedron: Asymmetry, 2008 - Elsevier
… Thionyl chloride (105 mL, 1.44 mol) was added dropwise to the solution of 2-bromo-4-methoxybenzoic acid (99.2 g, 0.4 mol) in methanol (150 mL) at 0 C. The mixture was stirred at …
Number of citations: 0 www.sciencedirect.com
GB Deacon, GJ Farquharson - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… (The chemical shifts were also significantly different from those calculated for 2-bromo-4-methoxybenzoic acid from reportedz3 substituent chemical shifts.) The mass spectrum …
Number of citations: 0 www.publish.csiro.au
T Kametani, C Seino, K Yamaki, S Shibuya… - Journal of the …, 1971 - pubs.rsc.org
… (7.5 g.) in chloroform and 8% sodium hydroxide (100 ml.) was added dropwise a solution of the acid chloride prepared from 5-benzyloxy-2-bromo-4methoxybenzoic acid (10 g.), and …
Number of citations: 0 pubs.rsc.org
JM Villalgordo, L Trulli, R García-Villalba… - Journal of Agricultural …, 2022 - ACS Publications
… The mixture of 2-bromo-4-methoxybenzoic acid 1 (2.0 g, 8.65 mmol), resorcinol 2 (2. g, 18.17 mmol), and NaOH (0.72 g, 18.17 mmol) in H 2 O (9.1 mL) was heated at 80 C for 30 min. …
Number of citations: 0 pubs.acs.org

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